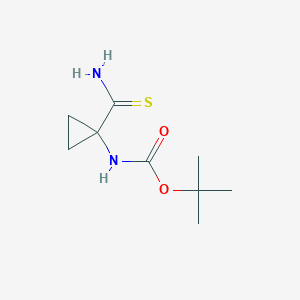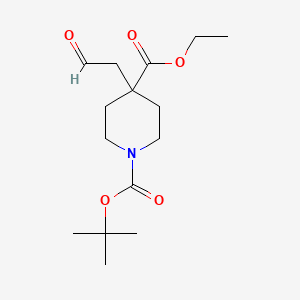![molecular formula C8H7BrN4 B1397136 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-90-8](/img/structure/B1397136.png)
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Overview
Description
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group attached to the nitrogen atom, and an amine group at the 2nd position of the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been shown to inhibit the aforementioned targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Similar compounds have been shown to affect various cancer-related pathways, including those involving the aforementioned targets .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to easily diffuse into cells .
Result of Action
Similar compounds have been reported to have significant antiproliferative effects on various cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell cycle progression and cellular proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to CDKs results in the inhibition of their kinase activity, which in turn affects the phosphorylation of target proteins involved in cell cycle regulation . Additionally, this compound can modulate the expression of genes associated with cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, high doses of this compound have been associated with toxic effects, including cellular apoptosis and tissue damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels within the cell. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and other metabolites . These interactions are crucial for understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For example, it has been observed to interact with transporters involved in the uptake of nucleotides, facilitating its entry into the cell . Once inside the cell, this compound can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyridopyrimidine Core: The pyridopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various functional groups at the bromine position.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: Pyridopyrimidine derivatives, including this compound, have shown promise in the development of therapeutic agents for various diseases, such as cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound is used as a CDK4 and/or CDK6 inhibitor and has applications in the treatment of diseases.
6-Bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amines: These compounds have been synthesized for their potential biological activities.
Uniqueness
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its structural features make it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBADSHGFJXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=C(C=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730374 | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-90-8 | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882670-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



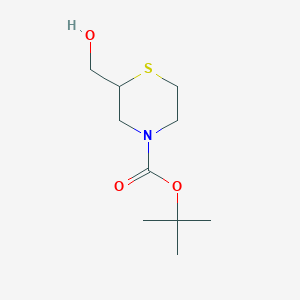
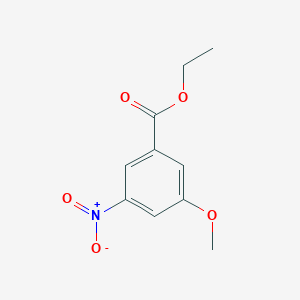
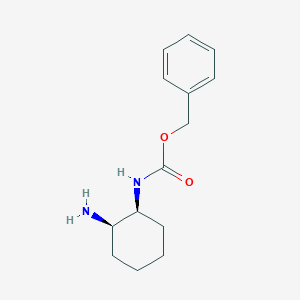
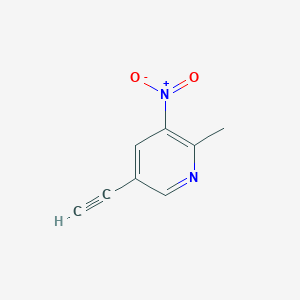
![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)



